
4,4'-Di-O-methylellagic acid
描述
4,4’-Di-O-methylellagic acid is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. It is known for its ability to inhibit cancer cell proliferation and induce cell cycle arrest .
准备方法
4,4’-Di-O-methylellagic acid can be synthesized from gallic acid through a series of chemical reactions. The process involves the oxidative coupling of gallic acid with o-chloranil to form ellagic acid, which is then methylated to produce 4,4’-Di-O-methylellagic acid . The detailed steps are as follows:
Oxidative Coupling: Gallic acid is treated with o-chloranil at low temperatures to form ellagic acid.
Methylation: Ellagic acid is then methylated using methyl iodide in the presence of a base to yield 4,4’-Di-O-methylellagic acid.
化学反应分析
4,4’-Di-O-methylellagic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学研究应用
Anticancer Properties
Colon Cancer Inhibition
Research indicates that 4,4'-DiOMEA exhibits remarkable efficacy in inhibiting the proliferation of colon cancer cells. A study demonstrated that this compound was 13-fold more effective than other ellagic acid derivatives in reducing the growth of colon cancer cells resistant to the chemotherapeutic agent 5-fluorouracil. The compound appears to modulate critical signaling pathways, including the Wnt signaling pathway, which is often implicated in cancer progression .
- Mechanism of Action : The specific molecular targets and mechanisms through which 4,4'-DiOMEA exerts its effects are still under investigation. However, the absence of correlation between its antiproliferative and antioxidant activities suggests distinct pathways may be involved .
Broader Anticancer Activity
Beyond colon cancer, 4,4'-DiOMEA has shown potential against various cancer types. Ellagic acid derivatives have been reported to inhibit growth in breast cancer, pancreatic cancer, and prostate cancer cell lines. The versatility of these compounds highlights their potential as candidates for broader anticancer drug development .
Antimicrobial Activity
Bacterial Inhibition
Studies have also explored the antimicrobial properties of 4,4'-DiOMEA and related compounds. For instance, ellagic acid derivatives have demonstrated significant inhibitory effects against various bacterial strains. This includes activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Mechanism : The antimicrobial action may involve disruption of bacterial membranes or interference with key metabolic processes essential for bacterial survival .
Drug Development Potential
Formulation and Delivery Systems
The incorporation of 4,4'-DiOMEA into drug delivery systems is a promising area of research. Nanoencapsulation techniques have been employed to enhance the solubility and bioavailability of ellagic acid derivatives. For example, studies indicate that nanoencapsulated forms of ellagic acid exhibit improved anticancer activity compared to their unencapsulated counterparts .
- Case Study : In vitro assays using T47D and HeLa cell lines demonstrated that nanoencapsulation significantly increased the effectiveness of ellagic acid derivatives like 3,4,3'-tri-O-methylellagic acid against these cancer cells .
Summary Table of Applications
作用机制
The anticancer effects of 4,4’-Di-O-methylellagic acid are primarily mediated through the modulation of the Wnt signaling pathway. This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .
相似化合物的比较
4,4’-Di-O-methylellagic acid is compared with other ellagic acid derivatives such as:
- 3,3’-Di-O-methylellagic acid
- 3,3’,4’-Tri-O-methylellagic acid
- Ellagic acid Among these, 4,4’-Di-O-methylellagic acid is noted for its superior anticancer activity, being 13-fold more effective than other compounds in inhibiting colon cancer cell proliferation . This uniqueness is attributed to its specific structural modifications, which enhance its biological activity.
生物活性
4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and vegetables. This compound has garnered attention for its significant biological activities, particularly in the field of cancer research. This article reviews the biological activity of 4,4'-DiOMEA, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
4,4'-DiOMEA can be synthesized through various chemical pathways involving ellagic acid. The synthesis typically involves the selective methylation of the hydroxyl groups on the ellagic acid structure, leading to enhanced bioactivity compared to its parent compound .
Anticancer Properties
Numerous studies have highlighted the potent anticancer effects of 4,4'-DiOMEA:
- Inhibition of Colon Cancer Cell Growth : A pivotal study demonstrated that 4,4'-DiOMEA was 13-fold more effective than other ellagic acid derivatives in inhibiting the growth of colon cancer cells. It also showed efficacy against colon cancer cells resistant to conventional chemotherapeutics like 5-fluorouracil .
- Mechanisms of Action : Microarray analysis indicated that 4,4'-DiOMEA modulates Wnt signaling pathways, which are crucial in cancer progression and metastasis. This modulation could contribute to its antiproliferative effects .
Comparative Efficacy
In comparative studies with other polyphenols and ellagic acid derivatives:
- 4,4'-DiOMEA exhibited higher selectivity for cancer cells over nonmalignant cells, showcasing its potential as a targeted anticancer agent .
- Other derivatives such as 3,4,3'-tri-O-methylellagic acid also showed promising results but with varying efficacy against different cancer cell lines .
Data Table: Biological Activity Comparison
Compound | Cell Line Tested | EC50 Value (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | Colon Cancer Cells | Not specified | Modulates Wnt signaling |
3,4,3'-tri-O-methylellagic acid | HeLa | 12.57 ± 2.22 | Inhibits CDK9 and SIRT1 |
Ellagic Acid | Various | Varies | General antioxidant activity |
Case Studies
- Colon Cancer Study : In vitro assays demonstrated that 4,4'-DiOMEA significantly inhibited the proliferation of colon cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic window for clinical applications .
- Resistance Mechanisms : Further research indicated that 4,4'-DiOMEA could overcome resistance mechanisms present in certain cancer cell lines. This characteristic is particularly valuable for developing treatments for refractory cancers .
属性
IUPAC Name |
7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZIZVOUZTAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。